1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
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Overview
Description
Co-152791 is a small molecule drug that acts as a positive allosteric modulator of gamma-aminobutyric acid A (GABAA) receptors. It has shown remarkable potency in modulating the binding of various ligands to GABAA receptors, making it a significant compound in the field of neuroactive steroids .
Preparation Methods
This modification enhances the potency of the compound compared to naturally occurring neuroactive steroids . The synthetic route typically involves the following steps:
Starting Material: 3α-hydroxy-5α-pregnan-20-one.
Reaction Conditions: The introduction of phenylethynyl groups is achieved through a series of reactions, including acetylation and subsequent substitution reactions.
Industrial Production:
Chemical Reactions Analysis
Co-152791 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The introduction of phenylethynyl groups is a key substitution reaction that enhances the compound’s potency.
Common Reagents and Conditions: Typical reagents include acetylating agents and phenylethynyl derivatives.
Major Products: The primary product is Co-152791, with potential side products depending on the reaction conditions and reagents used.
Scientific Research Applications
Co-152791 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on GABAA receptor modulation.
Biology: The compound is utilized in research on neuroactive steroids and their interactions with GABAA receptors.
Medicine: Co-152791 has shown exceptional anticonvulsant potency, making it a potential candidate for the treatment of epilepsy and other nervous system diseases
Mechanism of Action
Co-152791 exerts its effects by acting as a positive allosteric modulator of GABAA receptors. It enhances the binding of gamma-aminobutyric acid (GABA) to its receptor, increasing the inhibitory effects of GABA on neuronal activity. This modulation occurs through interaction with an auxiliary binding pocket in the neuroactive steroid binding site . The compound’s high potency is attributed to its ability to hinder the metabolism of the 3α-hydroxy group, contributing to its exceptional anticonvulsant activity .
Comparison with Similar Compounds
Co-152791 is compared with other neuroactive steroids, such as 3α-hydroxy-5α-pregnan-20-one (3α,5α-P):
Potency: Co-152791 is significantly more potent than 3α,5α-P in modulating GABAA receptor activity.
Efficacy: Co-152791 displays higher efficacy in potentiating GABA-evoked currents.
Similar Compounds: Other similar compounds include various substituted 3β-phenylethynyl derivatives of 3α-hydroxy-5α-pregnan-20-one.
Properties
Molecular Formula |
C31H40O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C31H40O3/c1-20(32)23-7-5-22(6-8-23)13-16-31(34)18-17-29(3)24(19-31)9-10-25-27-12-11-26(21(2)33)30(27,4)15-14-28(25)29/h5-8,24-28,34H,9-12,14-15,17-19H2,1-4H3/t24-,25-,26+,27-,28-,29-,30+,31+/m0/s1 |
InChI Key |
ZPPSBQVNGSDAFI-KWJNIICQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C#CC5=CC=C(C=C5)C(=O)C)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C#CC5=CC=C(C=C5)C(=O)C)O)C)C |
Origin of Product |
United States |
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